N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide
Description
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a benzimidazole core fused to a phenyl ring, linked via an amide bond to a 1-ethyl-substituted pyrazole moiety. This structure combines aromatic and heterocyclic systems, which are often associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-2-24-17(11-12-20-24)19(25)23-14-8-4-3-7-13(14)18-21-15-9-5-6-10-16(15)22-18/h3-12H,2H2,1H3,(H,21,22)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUZBZFYTFCOPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the condensation of o-phenylenediamine with formic acid or its derivatives to form the benzo[d]imidazole ring
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenol derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂).
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Primary or secondary amines.
Substitution: Halogenated pyrazoles.
Scientific Research Applications
Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases or cancer due to its structural similarity to known bioactive molecules.
Biology: It can be used as a molecular probe to study biological systems, especially in the context of enzyme inhibition or receptor binding.
Chemistry: It can be utilized as a building block in organic synthesis, contributing to the development of new materials or catalysts.
Industry: Its unique properties may be exploited in the creation of advanced materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be identified through detailed biochemical studies, including binding assays and functional assays.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Pyrazole vs.
- Lipophilicity : The 1-ethyl group on the pyrazole may increase lipophilicity compared to polar substituents like carboxylic acids (e.g., 7d–7h in , which have melting points >300°C due to high crystallinity) .
- Bioactivity Implications : Compounds with sulfonyl groups () or piperazine moieties (PZ1) often target enzymes or receptors via electrostatic interactions, whereas the target compound’s amide linkage may favor protease or kinase binding .
Physicochemical and Pharmacokinetic Properties
- Melting Points : Benzimidazole-carboxylic acids () exhibit high thermal stability (>300°C), whereas pyrazole-containing compounds (e.g., 9a–9e) have lower melting points (~200–250°C), suggesting the target may follow this trend .
- Solubility : The ethyl-pyrazole group may reduce aqueous solubility compared to sulfonamide or carboxylic acid derivatives () but improve blood-brain barrier penetration .
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